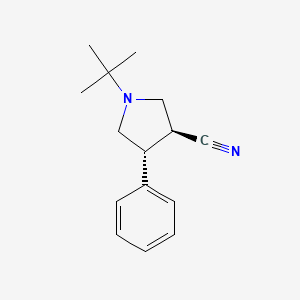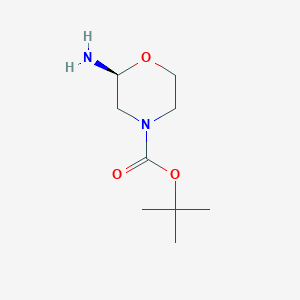
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-aminomorpholine-4-carboxylate with a chiral auxiliary or catalyst to induce the desired stereochemistry. One common method involves the use of chiral ligands in transition metal-catalyzed reactions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .
Applications De Recherche Scientifique
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-aminomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and carboxylate groups.
N-Methylmorpholine: Contains a methyl group instead of the tert-butyl group.
4-Morpholinecarboxylic acid: Lacks the tert-butyl group and has a carboxylic acid instead of the carboxylate ester.
Uniqueness
(S)-tert-Butyl 2-aminomorpholine-4-carboxylate is unique due to its chiral nature and the presence of both tert-butyl and carboxylate groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O3 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-aminomorpholine-4-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-5-13-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 |
Clé InChI |
GEOXGKPIRPOMJR-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


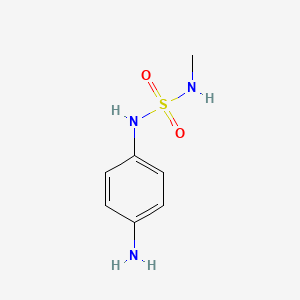
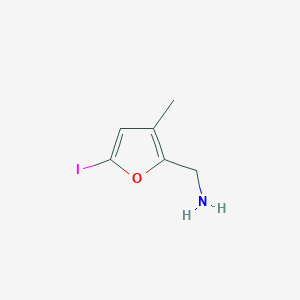
![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
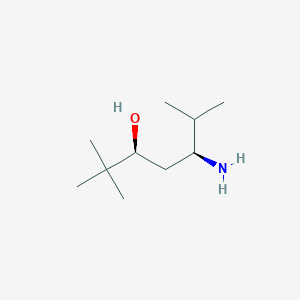
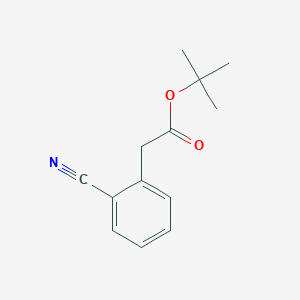
![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)
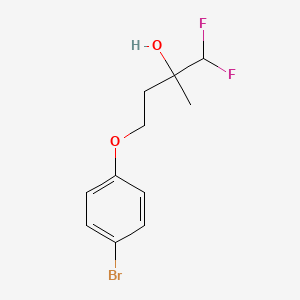

![tert-Butyl (1R,4R)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12994294.png)



![1-(Benzo[d]oxazol-6-yl)-N-methylmethanamine](/img/structure/B12994331.png)
